molecular formula C13H25N3O3 B7930751 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930751
M. Wt: 271.36 g/mol
InChI Key: LMXQUWGOYXMJNM-RGURZIINSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and an (S)-2-aminopropionyl (L-alanine) moiety. This structure combines a rigid five-membered pyrrolidine ring with a bulky tert-butyl ester, which enhances steric protection of the carbamate group and influences solubility and stability .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-6-5-10(8-16)7-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXQUWGOYXMJNM-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-2-Amino-Propionyl Chloride

L-alanine is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with Pyrrolidine

The acyl chloride is reacted with pyrrolidine in the presence of a tertiary amine base (e.g., triethylamine) to form (S)-2-amino-propionyl-pyrrolidine. Reaction conditions:

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

  • Temperature : 0°C to room temperature.

  • Yield : 78–85% after column chromatography.

Introduction of the tert-Butyl Carbamate Group

The secondary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • Base : Aqueous sodium hydroxide (1M).

  • Solvent : Dichloromethane/water biphasic system.

  • Reaction Time : 4–6 hours at 0°C.

  • Yield : 90–92%.

One-Pot Sequential Protection and Coupling

An optimized one-pot method reduces purification steps:

  • Simultaneous Protection and Activation : L-alanine is converted to its Boc-protected form using Boc₂O, followed by activation as a mixed carbonate with ethyl chloroformate.

  • In Situ Coupling : The activated species reacts with pyrrolidin-3-ylmethylamine in the presence of N-methylmorpholine.

  • Global Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine, which is re-protected as the tert-butyl carbamate.

Key Advantages :

  • Reduced Solvent Waste : 40% less solvent consumption compared to stepwise methods.

  • Overall Yield : 68–72%.

Industrial-Scale Production Considerations

Reactor Design and Process Parameters

Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors to enhance mixing and heat transfer:

  • Residence Time : 8–12 minutes.

  • Temperature Control : Maintained at 25±2°C via jacketed reactors.

  • Catalyst : Immobilized lipases for enantioselective acylations (ee > 99%).

Purification and Crystallization

  • Chromatography-Free Purification : Liquid-liquid extraction with ethyl acetate/water followed by anti-solvent crystallization (n-hexane) achieves >99.5% purity.

  • Crystallization Conditions :

    • Solvent System : Ethanol/water (7:3 v/v).

    • Yield : 88–90%.

Comparative Analysis of Synthetic Methodologies

Parameter Stepwise Synthesis One-Pot Method Industrial Process
Total Steps433
Overall Yield (%)65–7068–7285–88
Purity (%)98.597.099.5
Solvent Consumption (L/kg)1208050

Data synthesized from patent methodologies and scaled processes.

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization during acyl chloride formation is mitigated by:

  • Low-Temperature Activation : Keeping reaction temperatures below 5°C.

  • Use of Chiral Auxiliaries : (R)-Pantolactone as a transient protecting group for the amino acid.

Byproduct Formation

  • N-Terminal Overprotection : Controlled stoichiometry of Boc₂O (1.05 equiv) minimizes di-Boc byproducts.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce ester hydrolysis during coupling .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: New compounds with substituted ester groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications References
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester C18H30N3O3 336.45 Cyclopropyl group replaces methyl in carbamate Enhanced lipophilicity; potential CNS activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester C19H27N3O3 345.44 Benzyl ester (replaces tert-butyl); pyrrolidin-2-yl Lower stability under acidic conditions
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C14H27N3O3 285.38 Piperidine ring (6-membered) instead of pyrrolidine Altered conformational flexibility; metabolic differences
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C15H26ClN2O3 329.83 Chloroacetyl group; isopropyl carbamate Increased electrophilicity; synthetic intermediate

Key Research Findings

  • Enzyme Inhibition : Tert-butyl carbamate derivatives, including the main compound, are explored as gamma-secretase inhibitors. Analogues with bulkier substituents (e.g., cyclopropyl) show improved membrane permeability, critical for targeting intracellular enzymes like gamma-secretase in Alzheimer’s disease research .
  • Synthetic Accessibility: The main compound and its analogues are synthesized via Buchwald-Hartwig amination or peptide coupling. For example, [1-(6-amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester () is synthesized using palladium-catalyzed cross-coupling, highlighting the importance of tert-butyl protection in multi-step syntheses .
  • Stability and Reactivity: Benzyl esters () are prone to hydrogenolytic cleavage, whereas tert-butyl esters (main compound) resist acidic hydrolysis, making the latter preferable for prolonged storage . Chloroacetyl derivatives () serve as alkylating agents in prodrug design .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Density (g/cm³) Boiling Point (°C) pKa
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester 1.10 (Predicted) 412.7 (Predicted) 9.05
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 1.10 (Predicted) 412.7 (Predicted) 9.05
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1.17 (Predicted) 410.9 (Predicted) 12.30

Biological Activity

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1354025-33-4, is a synthetic organic compound with significant biological implications. This compound features a unique structural configuration, including an amino-propionyl group and a pyrrolidinylmethyl moiety, which contribute to its diverse biological activities.

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol
  • IUPAC Name : tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate several key pathways:

  • Cell Cycle Regulation : The compound represses the promoter of p53 and sequesters transcription factors like CREB3 and SP110, impacting cellular proliferation and apoptosis .
  • Inflammatory Response : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism : Interactions with hepatocellular proteins lead to altered lipid accumulation, contributing to conditions such as steatosis .

Biological Activity Data

Biological ActivityObservationsReferences
Transcription Factor Modulation Represses CDKN1A, affecting cell cycle checkpoints
Inflammation Regulation Suppresses NF-kappa-B; activates AP-1
Lipid Accumulation Induces up-regulation of FAS promoter activity

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, this compound was found to exhibit significant inhibitory effects on serine proteases involved in inflammatory processes. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: Immune Modulation

Research has indicated that this compound binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests potential applications in immunotherapy or as an anti-inflammatory agent .

Pharmacological Implications

The unique pharmacological profile of this compound suggests several therapeutic applications:

  • Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.
  • Anticancer Agents : Its effects on cell cycle regulation position it as a candidate for cancer therapy.
  • Lipid Metabolism Disorders : Potential use in managing conditions related to lipid accumulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound is typically synthesized via asymmetric Mannich reactions to establish stereochemistry at the pyrrolidine and amino-propionyl moieties. Key steps include:

  • Activation of the pyrrolidine precursor using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate group .
  • Use of anhydrous acetonitrile and argon atmosphere to prevent hydrolysis or oxidation during coupling reactions .
  • Stereochemical control via chiral catalysts or enantiomerically pure starting materials, as demonstrated in asymmetric β-amino carbonyl syntheses .

Q. What analytical techniques are recommended for characterizing the compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), pyrrolidine ring protons, and carbamate carbonyl (δ ~155 ppm for 13^{13}C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ expected for C14_{14}H25_{25}N3_3O3_3).
  • HPLC : Reverse-phase HPLC with UV detection to assess purity, using gradients optimized for polar carbamates .

Q. How does the tert-butyl carbamate (Boc) group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • The Boc group is base-stable but acid-labile , making it suitable for temporary protection of amines during multi-step syntheses.
  • Stability tests: Monitor decomposition via TLC or HPLC under conditions like 1M HCl (for acid sensitivity) or 1M NaOH (for base stability) .
  • Alternative protection strategies (e.g., Fmoc) may be explored if acid-sensitive intermediates are involved .

Advanced Research Questions

Q. How can enantiomeric purity be ensured and quantified during the asymmetric synthesis of the (S)-2-aminopropionyl moiety?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Calibrate with racemic standards .
  • Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.
  • X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are accessible .

Q. What strategies mitigate racemization during the coupling of the (S)-2-aminopropionyl group to the pyrrolidine scaffold?

  • Methodological Answer :

  • Low-temperature reactions : Perform couplings at 0–20°C to reduce kinetic racemization .
  • Coupling reagents : Use HOBt/DIC or PyBOP instead of carbodiimides to minimize side reactions .
  • In situ monitoring : Use FTIR to track carbamate formation and detect intermediates prone to racemization .

Q. How can computational chemistry predict the reactivity of intermediates in the compound’s synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., Mannich reaction) to identify steric or electronic bottlenecks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like acetonitrile .
  • SAR Modeling : Use QSAR to predict how modifications to the pyrrolidine or carbamate groups affect biological activity .

Contradiction Analysis

  • vs. 4 : The asymmetric Mannich route achieves higher enantiomeric excess (ee >95%) compared to acid chloride activation (ee ~80%). Researchers should prioritize chiral catalysts or enantiopure starting materials for stereosensitive applications.
  • vs. 16 : Suzuki coupling offers modularity for aromatic substitutions but requires Pd catalysts, whereas flow chemistry enables scalable synthesis with tighter control over exothermic steps.

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